molecular formula C19H28N2O B12624163 (4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone

(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone

Cat. No.: B12624163
M. Wt: 300.4 g/mol
InChI Key: DVNNNLQPNMJEPB-UHFFFAOYSA-N
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Description

(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is an organic compound that features a combination of a butylphenyl group and a cyclobutylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone typically involves the reaction of 4-butylphenyl ketone with 4-cyclobutylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based catalysts, and solvents such as dichloromethane or toluene are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its piperazine moiety is known to interact with various biological targets, making it useful in pharmacological studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other medical conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to bind to various receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Butylphenyl)(cyclopentyl)methanone
  • (4-Butylphenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is unique due to the presence of both a butylphenyl group and a cyclobutylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, which may not be achievable with similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

(4-butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H28N2O/c1-2-3-5-16-8-10-17(11-9-16)19(22)21-14-12-20(13-15-21)18-6-4-7-18/h8-11,18H,2-7,12-15H2,1H3

InChI Key

DVNNNLQPNMJEPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3

Origin of Product

United States

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